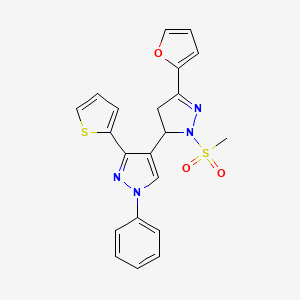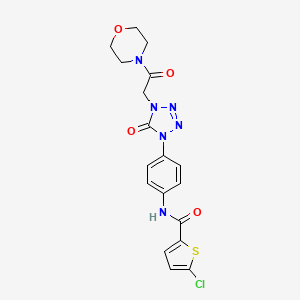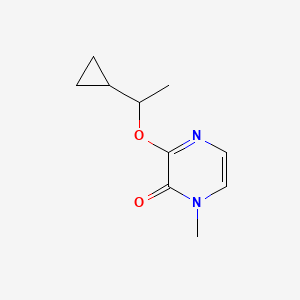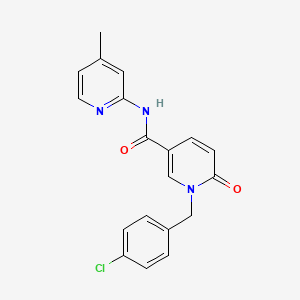![molecular formula C20H20N6O3 B3008048 (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 1351618-07-9](/img/structure/B3008048.png)
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a pyridazine ring, a piperazine ring, and a dihydrobenzo[b][1,4]dioxin ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a core component of many natural products and commercially available drugs .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of multiple heterocyclic rings, including an imidazole ring, a pyridazine ring, a piperazine ring, and a dihydrobenzo[b][1,4]dioxin ring . These rings are connected in a specific arrangement, contributing to the overall complexity of the molecule.Applications De Recherche Scientifique
Antibacterial and Antimicrobial Activity
Imidazole derivatives have been recognized for their antibacterial and antimicrobial properties . The presence of the imidazole ring in the compound suggests potential use in developing new antibacterial agents, particularly against resistant strains of bacteria. This could be pivotal in addressing the growing concern of antibiotic resistance.
Antitumor and Anticancer Research
Compounds containing imidazole rings have shown promise in antitumor activity . The compound’s structure could be explored for its potential efficacy in inhibiting cancer cell growth, making it a candidate for further research in cancer treatment.
Anti-inflammatory Applications
The imidazole moiety is known to exhibit anti-inflammatory properties . This compound could be investigated for its effectiveness in reducing inflammation, which is a common pathway in many chronic diseases, including arthritis and cardiovascular diseases.
Antioxidant Properties
Imidazole derivatives can also serve as antioxidants . The compound could be studied for its ability to neutralize free radicals, which are implicated in various degenerative diseases and aging processes.
Neuroprotective Agent
Given the therapeutic potential of related structures in neurodegenerative diseases like Alzheimer’s , this compound could be researched for its neuroprotective properties, possibly offering a new avenue for the treatment of such conditions.
Antiprotozoal and Antibacterial Therapy
The compound’s structure is similar to other molecules that have been used in antiprotozoal and antibacterial therapies . It could be valuable in the treatment of diseases caused by protozoan parasites, such as malaria.
Orientations Futures
The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of imidazole-containing compounds . Additionally, the development of more efficient synthetic routes for this and similar compounds could be a focus of future research.
Mécanisme D'action
Target of Action
Compounds containing an imidazole ring, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of various drugs, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic agents .
Mode of Action
Compounds containing an imidazole ring are known to interact with various biological targets, leading to a wide range of effects . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.
Biochemical Pathways
Imidazole-containing compounds are known to interact with a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions would depend on the specific targets and the nature of the interactions.
Pharmacokinetics
Imidazole-containing compounds are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Given the broad range of biological activities associated with imidazole-containing compounds , it can be inferred that the effects could be diverse, depending on the specific targets and the nature of the interactions.
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c27-20(17-13-28-15-3-1-2-4-16(15)29-17)25-11-9-24(10-12-25)18-5-6-19(23-22-18)26-8-7-21-14-26/h1-8,14,17H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTPNQDUMPHCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-{[(3-methylbutyl)amino]carbonyl}cyclopropyl)phenyl]thiophene-2-carboxamide](/img/structure/B3007966.png)



![(3-Chlorophenyl)-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3007972.png)

![2-{[2-(4-Phenylpiperazino)-1,3-thiazol-5-yl]methylene}malononitrile](/img/structure/B3007975.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B3007979.png)
![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3007980.png)



